molecular formula C11H17NOS B13336340 4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13336340
M. Wt: 211.33 g/mol
InChI Key: OSJBAQXJMBWONK-UHFFFAOYSA-N
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Description

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in the ring structure imparts unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable cyclization precursor, followed by base-mediated conversion to the thieno[3,2-c]pyridine core . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free procedures can be employed to enhance the efficiency of the process . Additionally, the use of continuous flow reactors can help in scaling up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can introduce various functional groups into the thieno[3,2-c]pyridine core, enhancing its chemical diversity.

Scientific Research Applications

4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-c]pyridine derivatives and pyridine-based heterocycles. Examples include:

Uniqueness

What sets 4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine apart from similar compounds is its specific substitution pattern and the presence of the methoxypropan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

4-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C11H17NOS/c1-8(7-13-2)11-9-4-6-14-10(9)3-5-12-11/h4,6,8,11-12H,3,5,7H2,1-2H3

InChI Key

OSJBAQXJMBWONK-UHFFFAOYSA-N

Canonical SMILES

CC(COC)C1C2=C(CCN1)SC=C2

Origin of Product

United States

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